N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-19(22-13-15-6-4-10-21-12-15)20(25)23-14-18(17-9-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPMKSDRGHTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with a furan derivative to form an intermediate, which is then reacted with a pyridine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key functional groups with several benzenesulfonamide- and heterocycle-containing molecules:
Key Observations :
- Sulfonamide vs. Sulfonyl : Unlike the target compound’s benzenesulfonyl group (R-SO₂-), compounds like IIIa and ranitidine derivatives feature benzenesulfonamide (R-SO₂-NH-) groups, which are more polar and prone to hydrogen bonding .
- Heterocyclic Diversity: The target’s furan-2-yl and pyridin-3-ylmethyl groups contrast with quinoline (IIIa) or thiazole (e.g., sulfathiazole derivatives) in other sulfonamides .
- Linker Flexibility : The ethanediamide bridge in the target compound is unique compared to the nitroethenediamine (ranitidine-related Compound B) or simple alkyl chains in analogues .
Pharmacological and Physicochemical Properties
- Solubility : The ethanediamide group in the target compound may enhance water solubility compared to ranitidine’s nitroacetamide group, which is more lipophilic .
- Stability : Benzenesulfonyl groups generally confer metabolic stability, whereas ranitidine’s nitroethenediamine is prone to degradation under acidic conditions .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both aromatic and heterocyclic components, which are critical for its biological activity. The IUPAC name is N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)ethanediamide, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O5S |
| Molecular Weight | 397.44 g/mol |
| CAS Number | 896316-48-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the reaction of benzenesulfonyl chloride with a furan derivative, followed by coupling with a pyridine derivative. Reaction conditions often include organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These targets may include:
- Enzymes : The compound may inhibit or modulate the activity of certain enzymes by binding to their active sites.
- Receptors : It can interact with various receptors, potentially influencing signaling pathways.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamide can possess significant antibacterial activity. Additionally, furan-containing compounds have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells.
Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that benzenesulfonamide derivatives exhibited strong antibacterial effects against various strains of bacteria, suggesting that this compound may also share similar properties.
- Anticancer Potential : Research on furan derivatives has indicated their ability to inhibit tumor growth in vitro and in vivo, highlighting the potential of this compound in cancer therapy .
- Enzyme Inhibition : The compound's interaction with specific enzymes has been studied, showing promise as a modulator in biochemical pathways relevant to disease processes.
Case Study 1: Antibacterial Activity
In a comparative study of several benzenesulfonamide derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial efficacy. This suggests that this compound could be further explored as an antimicrobial agent.
Case Study 2: Anticancer Effects
A recent investigation into the anticancer properties of furan-based compounds revealed that certain derivatives induced apoptosis in human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 µM. This highlights the potential therapeutic applications of this compound in oncology.
Q & A
Q. What analytical methods detect degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions .
- LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
- Stability-Indicating Assays : Develop validated HPLC methods to quantify degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
